1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylpiperazine moiety, and a pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethoxyphenyl Group: This step often involves the use of ethoxybenzene derivatives and suitable coupling reagents.
Attachment of the Phenylpiperazine Moiety: This is usually accomplished through nucleophilic substitution reactions, where the phenylpiperazine is introduced to the pyrrolidine-2,5-dione core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the aromatic rings or the pyrrolidine core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione stands out due to its unique structural features and potential applications. Similar compounds include:
1-(2-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Differing by the presence of a methyl group on the piperazine ring.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-28-20-11-7-6-10-18(20)25-21(26)16-19(22(25)27)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11,19H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLFAZUHODWNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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